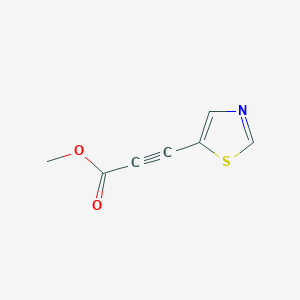

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate

Beschreibung

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing sulfur and nitrogen) substituted at the 5-position and linked to a propargyl ester moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s CAS registry number is 1699283-88-9, and it is commercially available through specialized suppliers .

Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and insecticidal properties. The propargyl ester group in this compound enhances reactivity, enabling participation in click chemistry and other alkyne-based reactions .

Eigenschaften

Molekularformel |

C7H5NO2S |

|---|---|

Molekulargewicht |

167.19 g/mol |

IUPAC-Name |

methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate |

InChI |

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,1H3 |

InChI-Schlüssel |

GCXGVQITHVBTKM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C#CC1=CN=CS1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate typically involves the reaction of a thiazole derivative with a propargyl ester. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method provides a good yield of substituted thiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact. The use of silica-supported catalysts and one-pot multicomponent procedures are examples of such methods .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is used as a building block for synthesizing more complex molecules.

Biology

In biological research, thiazole derivatives are known for their antimicrobial and antifungal properties. This compound may be explored for similar activities, contributing to the development of new antibiotics and antifungal agents .

Medicine

Medicinally, thiazole derivatives have shown promise in treating various conditions, including cancer, diabetes, and Alzheimer’s disease. Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate could be investigated for its potential therapeutic effects in these areas .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and photographic sensitizers. Its role in rubber vulcanization and as a photosensitizer in solar cells is also noteworthy .

Wirkmechanismus

The mechanism of action of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers and Substituted Derivatives

The positional arrangement of the thiazole ring and substituents significantly influences physicochemical and biological properties. Key analogs include:

Table 1: Structural Analogs and Commercial Availability

| Compound Name | CAS Number | Thiazole Substituent | Suppliers | Key Differences |

|---|---|---|---|---|

| Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate | 1699283-88-9 | H (5-position) | 1 | Reference compound |

| Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate | 1343385-23-8 | H (4-position) | 1 | Thiazole ring position alters electronic density |

| Methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-ynoate | N/A | 4-methyl (5-position) | 2 | Methyl group enhances lipophilicity |

Key Observations :

Implications for Target Compound :

Biologische Aktivität

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications in medicinal chemistry, supported by relevant data and case studies.

- Molecular Formula : C7H5NO2S

- Molecular Weight : 167.19 g/mol

- Purity : Minimum 95%

- Melting Point : Specific values vary by source, typically around room temperature.

Thiazole derivatives like methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate exert their biological effects through various mechanisms:

- Interaction with Enzymes and Receptors : The compound interacts with specific molecular targets, such as enzymes and receptors, leading to modulation of their activities. This can occur through competitive binding or allosteric mechanisms, affecting pathways related to cell growth and survival.

- Biochemical Pathways : The compound influences several biochemical pathways, which may include:

Biological Activities

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate has demonstrated a range of biological activities:

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains and fungi. Studies have shown that thiazole derivatives can inhibit the growth of pathogens by disrupting their metabolic processes.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Summary of Biological Activities

Study on Antimicrobial Activity

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate against several pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria, highlighting its potential as a therapeutic agent.

Investigation of Anticancer Properties

In another study focused on cancer therapy, methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate was tested on various cancer cell lines including SKOV3 (ovarian cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µM against SKOV3 cells, demonstrating its potential as an anticancer agent. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and increased levels of pro-apoptotic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.